Lipophilicity Control: XLogP3 Difference of 0.4 Compared to 2-Methyl Analog
The target compound exhibits a computed XLogP3 of 1.6, whereas its closest commercial analog, Methyl 2-methylbenzo[d]oxazole-4-carboxylate, has an XLogP3 of 2.0 [1]. This 0.4 log unit reduction in lipophilicity directly influences membrane permeability and aqueous solubility profiles, making the target compound a preferred choice when lower logP is desired to avoid promiscuous binding or to improve drug-likeness [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | Methyl 2-methylbenzo[d]oxazole-4-carboxylate: 2.0 |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
A lower XLogP3 indicates reduced lipophilicity, which is a critical parameter for optimizing a lead compound's ADME profile and avoiding toxicity related to high lipophilicity.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for CID 14616761 and CID 14616762. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
